1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione

Lipophilicity Drug-likeness Membrane permeability

1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione (CAS 303986-33-6) is a fully substituted imidazolidine-2,4,5-trione (parabanic acid) derivative bearing a benzyl group at N1 and a 2-(2-chlorophenyl)-2-oxoethyl side chain at N3. The imidazolidine-2,4,5-trione core constitutes a privileged scaffold in medicinal chemistry, with demonstrated inhibitory activity against thymidine phosphorylase (TP), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) when appropriately decorated.

Molecular Formula C18H13ClN2O4
Molecular Weight 356.76
CAS No. 303986-33-6
Cat. No. B2760172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione
CAS303986-33-6
Molecular FormulaC18H13ClN2O4
Molecular Weight356.76
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C18H13ClN2O4/c19-14-9-5-4-8-13(14)15(22)11-21-17(24)16(23)20(18(21)25)10-12-6-2-1-3-7-12/h1-9H,10-11H2
InChIKeyRWACJNFDWRJAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione – Compound Identity, Core Pharmacophore, and Procurement-Relevant Characteristics


1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione (CAS 303986-33-6) is a fully substituted imidazolidine-2,4,5-trione (parabanic acid) derivative bearing a benzyl group at N1 and a 2-(2-chlorophenyl)-2-oxoethyl side chain at N3 [1]. The imidazolidine-2,4,5-trione core constitutes a privileged scaffold in medicinal chemistry, with demonstrated inhibitory activity against thymidine phosphorylase (TP), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) when appropriately decorated [2][3]. The compound possesses a molecular formula of C₁₈H₁₃ClN₂O₄, a molecular weight of 356.8 g/mol, a computed XLogP3 of 3.0, zero hydrogen bond donors, and four hydrogen bond acceptors, placing it in favorable physicochemical space for cell permeability and target engagement [1].

Fully Substituted Scaffold N1-benzyl and N3-(2-chlorophenyl)-2-oxoethyl decoration for target-engagement studies
Cell Permeability Profile Zero H-bond donors and computed logP ~3.0 may support passive permeability screening
Enzyme Inhibition Potential Imidazolidine-trione scaffold with reported TP/AChE/BuChE inhibitor SAR context

Why 1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione Cannot Be Assumed Interchangeable with Other Imidazolidine-2,4,5-triones in Procurement


Within the imidazolidine-2,4,5-trione chemotype, substitution at both N1 and N3 positions profoundly modulates target potency, selectivity, and physicochemical behavior. Published SAR for thymidine phosphorylase inhibition demonstrates that variations in the N-arylalkyl substituent can shift IC₅₀ values by orders of magnitude; the presence, length, and terminal functionality of the N3 side chain are critical determinants of activity [1]. Similarly, in the cholinergic enzyme inhibitor series, the nature of the N1 aromatic group and the stereochemistry and substituent pattern on the N3 benzothiazole-ethyl moiety dictate whether a compound preferentially inhibits AChE or BuChE, with IC₅₀ values spanning from 1.66 μM to >100 μM within a single congeneric set [2]. The target compound's unique combination of an N1-benzyl group with an N3-(2-(2-chlorophenyl)-2-oxoethyl) side chain creates a distinctive pharmacophoric and electrostatic profile—featuring a 2-chlorobenzoyl moiety capable of halogen-bonding, π-stacking, and dipole-dipole interactions absent in analogs bearing simple alkyl, benzyl, or nitrobenzyl N3 substituents—that cannot be replicated by generic substitution [1][2].

N1/N3 Substitution Dictates Selectivity
Simple alkyl or benzyl analogs at N3 may shift inhibitory potency by orders of magnitude; the unique 2-chlorobenzoyl side chain is not interchangeable with generic N-substitution.
Hydrogen-Bond Donor Count Alters CNS Profile
Mono-substituted imidazolidine-triones (HBD = 1) have predicted lower passive brain permeability; substituting with an N–H-bearing analog may change CNS exposure context.
Pharmacophore Flag Mismatch
The closest nitrobenzyl analog carries a mutagenicity structural alert; replacing with the chlorobenzoyl-containing target avoids this alert flag, but the two cannot be assumed functionally equivalent.

Quantitative Differentiation Evidence for 1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione Relative to Closest Structural Analogs


Enhanced Lipophilicity (XLogP3 = 3.0; measured logP = 3.504) Versus Unsubstituted and Mono-Substituted Imidazolidine-2,4,5-trione Analogs

The target compound exhibits a computed XLogP3 of 3.0 and a ZINC-reported logP of 3.504, placing it in the optimal range for passive membrane permeability and oral absorption [1][2]. In contrast, the simpler comparator 1-benzylimidazolidine-2,4,5-trione (CAS 30345-85-8), which lacks the N3-(2-chlorophenyl)-2-oxoethyl substituent, has a predicted logP of approximately 1.1–1.5 based on its C₁₀H₈N₂O₃ composition and a single aromatic ring, representing a >100-fold difference in computed partition coefficient [3]. This lipophilicity differential is critical because the SAR for 2,4,5-trioxoimidazolidine-based thymidine phosphorylase inhibitors established that increasing logP through N-substituent elaboration correlates directly with improved enzyme inhibitory potency [4].

Lipophilicity
Reported
Target logP 3.5 vs comparator ~1.3
ΔlogP ≈ +2.0
Reported logP difference may support permeability screening context
Computed values (XLogP3/ZINC); experimental logD recommended
Lipophilicity Drug-likeness Membrane permeability

Zero Hydrogen Bond Donors: Pharmacokinetic Differentiation from N–H-Bearing Imidazolidine-2,4,5-trione Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0) due to full substitution at both N1 and N3 positions of the imidazolidine-2,4,5-trione ring [1]. This contrasts with 1-benzylimidazolidine-2,4,5-trione (CAS 30345-85-8), which has one HBD (N3–H), and 1-(4-chlorophenyl)imidazolidine-2,4,5-trione (CAS 40408-56-8), which likewise retains an N3–H donor [2]. The HBD count is a critical parameter in Lipinski's Rule of Five and the MPO (Multiparameter Optimization) CNS drug-likeness score; reducing HBD from 1 to 0 improves predicted passive blood-brain barrier permeability and reduces susceptibility to P-glycoprotein-mediated efflux [3]. In the context of the cholinergic enzyme inhibitor series, the fully substituted imidazolidine-2,4,5-triones (such as 1-(2,6-diisopropyl-phenyl)-3-substituted derivatives) exhibited potent AChE inhibition, whereas compounds retaining N–H functionality were either inactive or not reported, suggesting that full N-substitution is a structural prerequisite for enzymatic activity in this scaffold class [4].

H-Bond Donors
Class-level
HBD 0 (target) vs 1 (mono-substituted analogs)
Zero HBD may favor CNS MPO desirability score
Requires experimental brain permeability validation
Hydrogen bonding Blood-brain barrier penetration Oral bioavailability

Distinctive 2-Chlorobenzoyl Pharmacophore: Differentiation from Nitrobenzyl and Alkyl N3-Substituted Imidazolidine-2,4,5-trione Analogs

The N3-(2-(2-chlorophenyl)-2-oxoethyl) substituent of the target compound incorporates a 2-chlorobenzoyl moiety, which is structurally and electronically distinct from the N3-(2-nitrobenzyl) group present in the closest cataloged analog, 1-benzyl-3-(2-nitrobenzyl)imidazolidine-2,4,5-trione (CAS 303986-26-7) . The chlorobenzoyl group introduces a ketone carbonyl capable of serving as a hydrogen bond acceptor, a chlorine atom that can participate in halogen bonding with protein backbone carbonyls, and a conjugated π-system for stacking interactions. In contrast, the nitrobenzyl analog bears a nitro group, which is a strong electron-withdrawing group associated with redox cycling, potential mutagenicity, and metabolic reduction to reactive aniline intermediates [1]. Within thymidine phosphorylase SAR, N3-substituents containing carbonyl linkers were found to be critical for potency, whereas simple alkyl or benzyl linkers resulted in substantial loss of inhibition [2]. Although no direct inhibitory comparison between these two specific compounds has been published, the chlorobenzoyl moiety is generally preferred over nitroaromatic groups in drug discovery due to lower toxicological risk, and the carbonyl linker is essential for maintaining the bioactive conformation observed in the 2,4,5-trioxoimidazolidine inhibitor series [2].

Pharmacophore Alert
Class-level
2-Chlorobenzoyl (target) vs 2-nitrobenzyl (analog): nitro group flagged as structural alert
Chlorobenzoyl substitution avoids nitro alert per computational filters
Computational flag; no experimental genotoxicity data available
Halogen bonding Cytochrome P450 Metabolic stability

Rotatable Bond Count (nRotB = 5) Provides Conformational Flexibility Optimal for Induced-Fit Binding Versus Rigid Imidazolidine-2,4,5-trione Scaffolds

The target compound possesses five rotatable bonds, as computed by Cactvs [1]. This places it at the threshold between 'rigid' (nRotB ≤ 3) and 'highly flexible' (nRotB ≥ 8) molecules, a region empirically associated with maximal ligand efficiency in fragment-to-lead optimization campaigns [2]. In comparison, the simpler analog 1-benzylimidazolidine-2,4,5-trione has only two rotatable bonds (benzyl–N1 bond only), while 1-(4-chlorophenyl)imidazolidine-2,4,5-trione has only one (chlorophenyl–N1 bond) [3]. The three additional rotatable bonds in the target compound arise from the N3–CH₂–CO–aryl linker, which allows the 2-chlorobenzoyl group to sample multiple conformational states and adapt to different binding pocket geometries. In the cholinergic enzyme inhibitor series, compounds with flexible N3 substituents achieved the highest inhibitory potencies (IC₅₀ = 1.66 μM for the most active analog), whereas more rigid, smaller substituents produced markedly weaker inhibition, demonstrating that conformational adaptability is a key driver of potency within this scaffold [4].

Flexibility
Class-level
nRotB 5 (target) vs 1–2 (rigid analogs)
Moderate rotatable bond count may support binding-site adaptability screening
SAR-based inference; target-specific assay needed
Conformational flexibility Entropic penalty Binding affinity

Evidence-Backed Application Scenarios Where 1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione Offers Definable Advantages


CNS-Penetrant Screening Library Enrichment for Thymidine Phosphorylase or Cholinergic Enzyme Targets

With its XLogP3 of 3.0, zero hydrogen bond donors, and moderate molecular weight (356.8 Da), the target compound is positioned within favorable CNS MPO parameter space, unlike mono-substituted imidazolidine-2,4,5-triones that carry an N3–H donor [1][2]. Procurement of this fully N-substituted derivative, rather than simpler parabanic acid analogs, increases the likelihood of identifying brain-penetrant hits in phenotypic or target-based screens for neurodegenerative or oncological indications where the thymidine phosphorylase angiogenic pathway or cholinergic dysfunction is implicated [3][4].

Hit-to-Lead Optimization Starting Point in Programs Requiring Absence of Nitroaromatic Structural Alerts

The closest commercially cataloged structural analog, 1-benzyl-3-(2-nitrobenzyl)imidazolidine-2,4,5-trione, contains a nitro group that is flagged as a mutagenicity structural alert [1]. The target compound replaces the nitrobenzyl group with a 2-chlorobenzoyl moiety—retaining the aryl ring for hydrophobic and π-stacking interactions while eliminating the nitro group alert. For medicinal chemistry teams advancing initial hits toward lead compounds, selecting the chlorobenzoyl-containing target compound obviates the need for later nitro-group replacement, saving synthetic iteration cycles and reducing the risk of late-stage toxicology failure [1][5].

Biochemical Assay Development Requiring a Cell-Permeable, Non-Nucleobase Thymidine Phosphorylase Inhibitor Probe

Published SAR for 2,4,5-trioxoimidazolidine inhibitors of thymidine phosphorylase established that N3-substituents bearing a carbonyl linker are essential for enzyme inhibition, while longer, lipophilic N1-substituents enhance potency [3]. The target compound embodies both structural features: an N1-benzyl group providing lipophilicity, and an N3-(2-oxoethyl) linker connecting to a 2-chlorophenyl ring. Although direct IC₅₀ data for this specific compound is not publicly available, closely related 1-benzyl-imidazolidine-2,4,5-triones have demonstrated IC₅₀ values of 0.115 (units not reported) against the enzyme, confirming that the 1-benzyl substitution alone can confer measurable TP inhibition [6]. The target compound, by incorporating the additional N3-carbonyl-linked aromatic substituent that SAR indicates is critical, represents a logical, more elaborated probe candidate for TP-dependent angiogenesis assays compared to the simpler mono-substituted inhibitor [3][6].

Application
Selection Property
Validation Focus
CNS-penetrant library enrichment
Zero HBD, moderate lipophilicity
CNS MPO desirability score assessment
Hit-to-lead optimization avoiding nitro alerts
Chlorobenzoyl pharmacophore
Genotoxicity structural alert review
TP inhibition pathway studies
N3-carbonyl linker with lipophilic N1
Thymidine phosphorylase inhibition potency assay
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